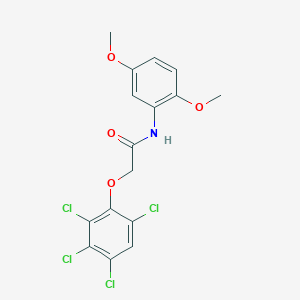![molecular formula C21H17N B11939171 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine CAS No. 75392-24-4](/img/structure/B11939171.png)
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylethenyl groups attached to the pyridine ring. The unique structural arrangement of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a halogenated pyridine derivative is coupled with styrene under the influence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, halogenated pyridine derivatives
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted pyridine derivatives
Applications De Recherche Scientifique
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]pyridine
- 2-[(Z)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
- 2-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]pyridine
Uniqueness
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both (E) and (Z) configurations in the phenylethenyl groups can lead to distinct chemical and biological properties compared to its isomers.
Propriétés
Numéro CAS |
75392-24-4 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-20-15-16-22-21(17-20)14-13-19-9-5-2-6-10-19/h1-17H/b12-11-,14-13+ |
Clé InChI |
XLHNFKOFFFAZAW-RCWDKCQFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC(=NC=C2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)




![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)


![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)


![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)


